2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

Description

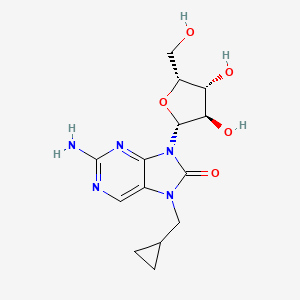

This purine derivative features a cyclopropylmethyl group at position 7 and a ribose-like sugar moiety (oxolane) at position 8. The 8-one group indicates a ketone at position 8, distinguishing it from canonical purines.

Properties

Molecular Formula |

C14H19N5O5 |

|---|---|

Molecular Weight |

337.33 g/mol |

IUPAC Name |

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one |

InChI |

InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9+,10-,12-/m1/s1 |

InChI Key |

NYQSVFKWIRQSQR-DTHBNOIPSA-N |

Isomeric SMILES |

C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- The synthesis often begins with a protected nucleoside such as 2-amino-9-(2,3,4,5-tetrahydroxypentyl)purin-8-one or its derivatives.

- The sugar moiety is typically protected to prevent undesired side reactions during substitution steps.

Deprotection and Purification

- After the substitution, protecting groups on the sugar are removed under mild acidic or basic conditions.

- The final compound is purified by chromatographic techniques such as reverse-phase HPLC to achieve high purity suitable for biological evaluation.

Representative Preparation Procedure (Patent-Based)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting nucleoside (protected) | Use of protected 2-amino-9-(protected sugar)purin-8-one |

| 2 | Halogenation at 7-position (e.g., NBS or bromination) | Formation of 7-halopurine intermediate |

| 3 | Cyclopropylmethylation (Pd-catalyzed cross-coupling or nucleophilic substitution) | Introduction of cyclopropylmethyl substituent |

| 4 | Deprotection (acidic/basic hydrolysis) | Removal of sugar protecting groups |

| 5 | Purification (chromatography) | Isolation of pure 2-amino-7-(cyclopropylmethyl)-9-(ribofuranosyl)purin-8-one |

Research Discoveries and Optimization

- The stereochemistry of the sugar moiety is critical for biological activity; thus, synthetic routes emphasize stereoselective protection and deprotection steps.

- Cyclopropylmethyl substitution at the 7-position enhances the compound’s potency as a TLR7 agonist, as reported in WO2019226977A1 patent, which details the synthesis and biological evaluation of such compounds for cancer and infectious disease treatment.

- Optimization of reaction conditions to minimize side reactions such as purine ring opening or sugar degradation has been a focus in recent synthetic studies.

Analytical Data and Characterization

- Characterization of the final compound includes NMR spectroscopy to confirm the substitution pattern and stereochemistry.

- Mass spectrometry confirms the molecular weight consistent with the cyclopropylmethyl substituent.

- HPLC purity analysis ensures the compound meets the standards for biological testing.

Summary Table of Preparation Features

| Feature | Description |

|---|---|

| Starting material | Protected 2-amino-purine nucleoside |

| Key functionalization | 7-halogenation followed by cyclopropylmethylation |

| Protecting groups | Sugar hydroxyls protected during substitution |

| Catalysts | Palladium catalysts for cross-coupling |

| Deprotection conditions | Mild acid/base hydrolysis |

| Purification methods | Reverse-phase HPLC |

| Stereochemical control | Maintained throughout synthesis |

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups, altering the compound’s properties.

Substitution: Common in modifying the purine base or the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Purine Derivatives

Biological Activity

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one is a purine derivative with significant biological activity. Its unique structure, which includes a cyclopropylmethyl group and a sugar moiety, positions it as a potential candidate for therapeutic applications. This article explores its biological activity, including enzyme inhibition and interaction with various biological targets.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 337.33 g/mol. The IUPAC name reflects its complex structure and functional groups.

| Property | Details |

|---|---|

| Molecular Formula | C14H19N5O5 |

| Molecular Weight | 337.33 g/mol |

| IUPAC Name | 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown promise as an enzyme inhibitor in various studies:

- Enzyme Inhibition : The compound's structural similarity to natural nucleosides allows it to bind to active sites of enzymes involved in nucleotide metabolism. This binding can inhibit enzymatic activity and alter metabolic pathways.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with purinergic receptors, which are involved in numerous physiological processes including neurotransmission and immune responses.

Enzyme Inhibition Studies

Recent studies have demonstrated that 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one exhibits inhibitory effects on key enzymes:

- Adenosine Deaminase (ADA) : Inhibition of ADA can enhance adenosine levels, potentially providing therapeutic benefits in conditions like cancer and autoimmune diseases.

- Xanthine Oxidase (XO) : The compound's inhibition of XO may reduce oxidative stress and inflammation.

Case Studies

- Cancer Research : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves modulation of metabolic pathways linked to nucleotide synthesis.

- Neuroprotective Effects : Animal models indicate that treatment with this compound may protect against neurodegeneration by modulating purinergic signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.